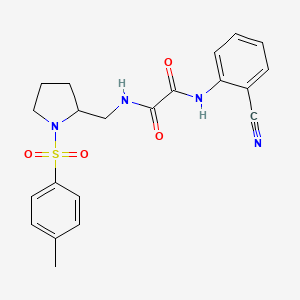

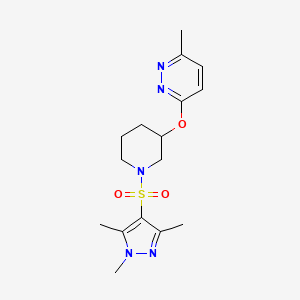

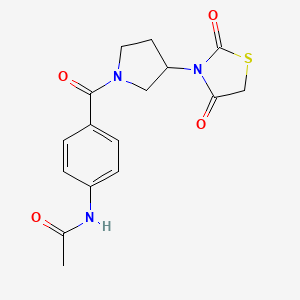

![molecular formula C17H19ClN2 B2751522 2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052541-25-9](/img/structure/B2751522.png)

2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Chemical Reactions

Benzimidazole derivatives are synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. The study by Bekircan and Bektaş (2008) detailed the preparation of ethyl imidate hydrochlorides, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted with isatin and 5-chloroisatin to form Schiff and N-Mannich bases, showcasing the chemical reactivity and potential for creating diverse benzimidazole-related molecules (Bekircan & Bektaş, 2008).

Corrosion Inhibition

Imidazole derivatives, including benzimidazoles, are studied for their potential as corrosion inhibitors. For instance, Ismail et al. (2019) investigated the corrosion inhibitive performance of imidazole derivatives on carbon steel in acidic conditions. The study showed that simple imidazole molecules could serve as effective corrosion inhibitors under hydrodynamic conditions, highlighting their industrial application in protecting metals against corrosion (Ismail et al., 2019).

Biological Activities

Research has explored the potential biological activities of benzimidazole derivatives. Gobis et al. (2015) synthesized a series of 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives and evaluated them for tuberculostatic activity. Some derivatives showed high activity against Mycobacterium tuberculosis strains, suggesting their potential as novel anti-tubercular agents (Gobis et al., 2015).

Antitumor Activities

The synthesis and evaluation of benzimidazole derivatives for antitumor activities have been a significant area of research. Mohareb and Gamaan (2018) reported the synthesis of thiophene, pyrazole, coumarin, and other derivatives incorporating the benzo[d]imidazole moiety. Some synthesized compounds showed potent antitumor activities against various cancer cell lines, indicating the potential of benzimidazole derivatives in cancer therapy (Mohareb & Gamaan, 2018).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

Benzimidazole derivatives are known to have a variety of effects, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Properties

IUPAC Name |

2-ethyl-1-(2-phenylethyl)benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14;/h3-11H,2,12-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKJQVJXKAHPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

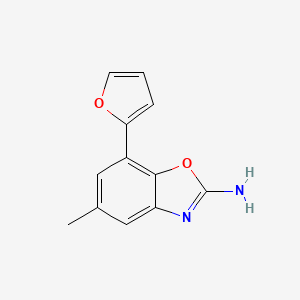

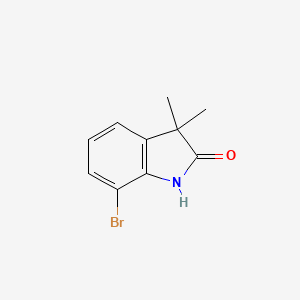

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2751441.png)

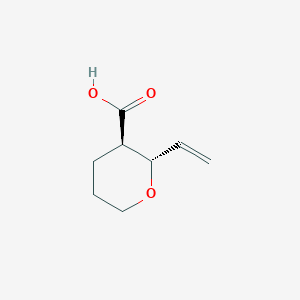

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2751447.png)

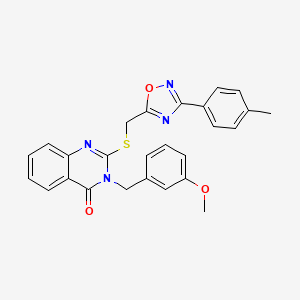

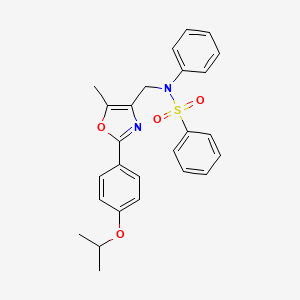

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2751451.png)

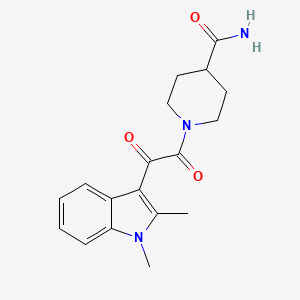

![N-(2-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2751452.png)

![N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea](/img/structure/B2751453.png)